molecular formula C9H9NO4 B1599057 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 78288-94-5

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1599057
CAS No.: 78288-94-5
M. Wt: 195.17 g/mol
InChI Key: DYLOYOGDBJZJDV-UHFFFAOYSA-N
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Scientific Research Applications

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves several steps. One common method includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    7-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine: Similar structure but with different substitution patterns.

    7-chloro-3,4-dihydro-2H-1,5-benzodioxepine: Chlorine atom instead of a nitro group.

    7-amino-3,4-dihydro-2H-1,5-benzodioxepine: Amino group instead of a nitro group.

Uniqueness

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOYOGDBJZJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410500
Record name 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78288-94-5
Record name 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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